molecular formula C6H7FN2 B1293600 4-Fluorobenzene-1,3-diamine CAS No. 6264-67-1

4-Fluorobenzene-1,3-diamine

Cat. No. B1293600
CAS RN: 6264-67-1
M. Wt: 126.13 g/mol
InChI Key: QNDFYLBDUWCFJO-UHFFFAOYSA-N
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Description

4-Fluorobenzene-1,3-diamine is a chemical compound that is part of the broader class of aromatic diamines, which are compounds containing an aromatic ring and two amine groups. These compounds are of significant interest in the field of organic chemistry due to their utility as precursors in the synthesis of various polymers, pharmaceuticals, and other chemical materials. The presence of fluorine atoms in such compounds often imparts unique physical and chemical properties, such as increased stability and altered reactivity, which can be advantageous in many applications .

Synthesis Analysis

The synthesis of fluorinated aromatic diamines can be complex, involving multiple steps and the use of specialized reagents. For instance, the synthesis of a soluble fluoro-polyimide involved the use of a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized through a coupling reaction . Another example is the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, which demonstrates the use of electrophilic nitrogen sources to generate cyclic diamine derivatives . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative was achieved via the Buchwald-Hartwig reaction, showcasing the versatility of palladium-catalyzed reactions in constructing complex fluorinated aromatic structures .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic diamines can be quite intricate, as evidenced by the crystal structure analysis of a synthesized compound, which revealed a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The presence of fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Fluorinated aromatic diamines can undergo various chemical reactions, often facilitated by their amine groups. For example, the substitution reactions of a bis(fluorobenzyl)spirocyclotetraphosphazene with primary amines resulted in the formation of fully substituted derivatives, demonstrating the reactivity of the fluorobenzyl component in nucleophilic substitution reactions . The use of palladium catalysis in diamination reactions also highlights the ability of these compounds to participate in complex transformations, leading to differentially protected cyclic diamine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic diamines are influenced by the presence of fluorine atoms and the overall molecular structure. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications that require materials with robust performance under challenging conditions . The spectroscopic properties, such as UV-Vis absorption and fluorescence, are also noteworthy, with some compounds emitting intense blue fluorescence, which could be useful in optical applications . The study of these properties is essential for understanding the potential uses of these compounds in various industrial and technological sectors.

Scientific Research Applications

1. Applications in Polymer Science

  • Polyamide Synthesis : 4-Fluorobenzene-1,3-diamine is used in the synthesis of novel aromatic polyamides, which are known for their excellent mechanical properties and high softening temperatures. These properties make them suitable for creating flexible and tough films (Hsiao, Chen, & Liou, 2004).
  • Polyimide Production : This compound plays a crucial role in the creation of soluble fluoro-polyimides, which have applications in various industries due to their excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

2. Applications in Material Chemistry

  • Formation of Fluorobenzene Derivatives : It's used in the formation of fluorobenzene derivatives, which are vital in studying weak acceptor capabilities of the C−F group and their intermolecular interactions in crystal structures (Thalladi et al., 1998).
  • Chiral Diamine Synthesis : 4-Fluorobenzene-1,3-diamine is utilized in the synthesis of chiral 1,3-diamines, which are significant in the creation of fluorinated pharmaceuticals (Braun et al., 2008).

3. Applications in Organic Chemistry

  • Photophysics Analysis : This compound is used in the study of photophysics of 1,4-diethynylbenzenes, which helps in understanding the effect of aggregation on the photophysical properties of these compounds (Levitus et al., 2001).
  • Synthesis of Fluorinated Polyimides : It aids in the synthesis and characterization of new polyimides containing pendent pentadecyl chains, which have applications due to their solubility and thermal stability (Sadavarte et al., 2009).

Safety And Hazards

The safety data sheet for 4-Fluorobenzene-1,3-diamine indicates that it may cause respiratory irritation, is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled .

Future Directions

4-Fluorobenzene-1,3-diamine is a useful research chemical . Its future directions could involve further exploration of its reactivity and potential applications in various fields of research .

properties

IUPAC Name

4-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDFYLBDUWCFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211696
Record name 4-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzene-1,3-diamine

CAS RN

6264-67-1
Record name 4-Fluoro-1,3-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6264-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzene-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264671
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Record name 4-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzene-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Nuzhdin, IA Shchurova, MV Bukhtiyarova… - Catalysis Letters, 2023 - Springer
The catalytic hydrogenation of dinitroaromatic compounds is an important reaction for the production of phenylenediamine derivatives, which are widely used in industry. In this work, …
Number of citations: 1 link.springer.com
FV Lauro, LR Maria, DC Francisco… - Anti-Inflammatory & …, 2022 - ingentaconnect.com
Background: Several drugs with inotropic activity have been synthesized; however, there is very little information on biological activity exerted by steroid derivatives in the cardiovascular …
Number of citations: 2 www.ingentaconnect.com
AH Zahmani, RM Kerbadou, A Benmaati… - Inorganic Chemistry …, 2023 - Elsevier
The development of catalytic materials with high catalytic activity and stability with a low noble metal loading on environmentally friendly and inexpensive supports would be a promising …
Number of citations: 2 www.sciencedirect.com

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